N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances its chemical stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a carbonyl compound can yield the pyrrolidine ring.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings with the sulfonamide group. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium azide or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Pharmaceutical Development: Its stability and bioavailability make it a candidate for drug formulation and testing.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group can form hydrogen bonds with target proteins. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-benzene-1-sulfonamide: Lacks the trifluoromethyl group, which may reduce its stability and bioavailability.
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(methyl)benzene-1-sulfonamide: The methyl group may alter its chemical properties and biological activity.
Uniqueness
The presence of the trifluoromethyl group in N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide distinguishes it from similar compounds, providing enhanced stability, bioavailability, and potentially greater therapeutic efficacy.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c18-17(19,20)14-4-1-2-5-15(14)27(25,26)22-10-12-8-13(11-21-9-12)23-7-3-6-16(23)24/h1-2,4-5,8-9,11,22H,3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGRMELWDMZBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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